Boc-L-beta-homoleucine is a protected amino acid. The "Boc" group (tert-butyloxycarbonyl) acts as a protecting group for the amino acid's amine functionality. This protection allows for the controlled formation of peptide bonds during peptide synthesis.
In peptide synthesis, scientists combine amino acids in a specific order to create peptides, which are chains of amino acids. Peptides play important roles in biological processes, and researchers use them to study these processes and develop new drugs.
The Boc group ensures that the amine group on the Boc-L-beta-homoleucine molecule reacts only under specific conditions, allowing for the targeted formation of the desired peptide bond with another amino acid. Once the peptide chain is built, the Boc protecting group can be removed to reveal the functional peptide. PubChem:
Boc-L-beta-homoleucine is an amino acid derivative characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom of the amino group. Its chemical formula is C₁₂H₂₃NO₄, and it has a molecular weight of approximately 245.32 g/mol. This compound is an analogue of leucine, distinguished by the presence of a beta carbon substituent, which alters its steric and electronic properties compared to standard amino acids. Boc-L-beta-homoleucine is utilized primarily in peptide synthesis, where it serves as a building block for the construction of more complex peptide structures.
Boc-L-beta-homoleucine itself doesn't have a known biological function. Its primary purpose is as a building block for incorporating the beta-methyl group into peptides and proteins during synthesis. The introduced beta-methyl group can alter the protein structure and potentially its function by affecting protein folding, stability, or interaction with other molecules [].
Boc-L-beta-homoleucine can be synthesized through several methods:
Boc-L-beta-homoleucine finds applications primarily in:
Interaction studies involving Boc-L-beta-homoleucine typically focus on its role in peptide formation and its interactions with various biological targets. Research has indicated that:
Boc-L-beta-homoleucine shares structural similarities with several other amino acids and derivatives. Here are some comparable compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
L-Leucine | Standard amino acid | Natural occurrence; widely used in protein synthesis. |
L-Homoleucine | One less carbon than leucine | Exhibits different steric properties affecting peptide conformation. |
Boc-L-Alanine | Similar Boc protection | Smaller side chain; affects hydrophobicity and reactivity. |
Boc-L-Valine | Similar Boc protection | Branched-chain structure influencing sterics and interactions. |
Boc-D-beta-Homoleucine | D-enantiomer of beta-homoleucine | Potentially different biological activity compared to L-form. |
Boc-L-beta-homoleucine's unique beta carbon position differentiates it from these compounds, influencing its reactivity and potential applications in synthetic chemistry and biochemistry.
Boc-L-beta-homoleucine possesses the molecular formula C₁₂H₂₃NO₄ with a molecular weight of 245.32 grams per mole [2] [3] [4]. The compound is registered under the Chemical Abstracts Service number 132549-43-0 and carries the IUPAC name (3S)-3-(tert-butoxycarbonylamino)-5-methylhexanoic acid [2] [4]. The structural composition includes twelve carbon atoms, twenty-three hydrogen atoms, one nitrogen atom, and four oxygen atoms, reflecting the tert-butoxycarbonyl protecting group attached to the beta-homoleucine backbone [2] [3].
The molecular weight of 245.32 grams per mole represents a significant increase compared to the unprotected L-beta-homoleucine, which has a molecular weight of 145.20 grams per mole [28]. This difference of approximately 100 grams per mole corresponds to the addition of the Boc protecting group, which contributes the tert-butoxycarbonyl moiety to the overall molecular structure [2] [4].
Physical property measurements indicate a melting point range of 53-55°C for the crystalline form [4] [35]. The predicted boiling point is 374.3±25.0°C, while the calculated density is 1.046±0.06 grams per cubic centimeter [4] [6]. The compound exhibits very slight solubility in water, with a measured solubility of 1.1 grams per liter at 25°C [4].
Property | Value |
---|---|
Molecular Formula | C₁₂H₂₃NO₄ |
Molecular Weight | 245.32 g/mol |
CAS Number | 132549-43-0 |
Melting Point | 53-55°C |
Boiling Point | 374.3±25.0°C (Predicted) |
Density | 1.046±0.06 g/cm³ (Predicted) |
Water Solubility | 1.1 g/L at 25°C |
The stereochemical configuration of Boc-L-beta-homoleucine centers on a single stereogenic center located at the beta carbon (C3) position [12] [2]. This compound exists in the S-configuration, which corresponds to the L-designation commonly used in amino acid nomenclature [2] [4]. The absolute configuration at the stereogenic center follows the Cahn-Ingold-Prelog priority rules, resulting in the (S)-stereochemical assignment [2].
Beta-homoleucine can exist as either of two enantiomers: D-beta-homoleucine and L-beta-homoleucine, with L-beta-homoleucine being the more common and naturally occurring isomer [12]. The L-enantiomer corresponds to the S-configuration at the beta carbon, while the hypothetical D-enantiomer would possess the R-configuration [12]. The compound demonstrates optical activity due to the presence of the stereogenic center, contributing to its chiral recognition properties [11].
Research investigating chiral recognition has demonstrated that enantiomeric forms of beta-amino acid derivatives exhibit enantioselective binding behavior [11]. Studies using naphthalenediimide derivatives have shown that the S-enantiomer of beta-homoleucine compounds stabilizes certain molecular structures more effectively than the R-enantiomer [11]. This enantioselective behavior suggests that the stereochemical configuration significantly influences the compound's interaction patterns and binding affinities [11].
Stereochemical Property | Description |
---|---|
Stereogenic Center | C3 (beta carbon) |
Absolute Configuration | S-configuration |
Enantiomeric Forms | L and D enantiomers possible |
Common Form | L-beta-homoleucine (S-configuration) |
Optical Activity | Optically active |
Chiral Recognition | Shows enantioselective binding |
The conformational properties of Boc-L-beta-homoleucine arise from the flexibility inherent in the beta-amino acid backbone structure [14] [15]. Unlike alpha-amino acids, beta-amino acids possess an additional methylene unit between the amino and carboxyl groups, which provides greater conformational freedom and backbone flexibility [21] [22]. This extended backbone allows for a broader range of accessible conformations compared to conventional alpha-amino acids [25].
Conformational analysis studies have identified that beta-amino acids, including beta-homoleucine derivatives, can adopt both gauche and trans conformations about the carbon-carbon bonds [15] [17]. Specifically, gauche conformations occur at approximately ±60° torsion angles, while trans conformations are observed at approximately 180° [15]. The theta torsion angle, representing rotation about the C-beta to C-alpha bond, plays a crucial role in determining the overall conformational state [15] [17].
Crystallographic studies of protected beta-amino acid residues have revealed that Boc-protected compounds can accommodate both conformational states [15] [17]. The gauche conformations about C-beta to C-alpha bonds are frequently observed for beta-homoleucine residues, particularly when incorporated into peptide structures [15]. These conformational preferences influence the secondary structure formation capabilities of beta-peptides containing beta-homoleucine residues [14].
The enhanced conformational flexibility of beta-homoleucine derivatives contributes to their ability to form stable secondary structures, including beta-helices and beta-sheets [14] [21]. Computational studies suggest that solvation generally stabilizes conformations relative to gas-phase structures, with smaller energy differences between conformational states in solution [33]. The beta3 structural arrangement, where the side chain is located on the carbon adjacent to the amino terminus, demonstrates somewhat greater stability compared to beta2 arrangements [33].
Conformational Parameter | Observed Values |
---|---|
C-C Bond Rotation | Gauche (±60°) and trans (180°) |
Backbone Flexibility | High due to extended chain |
Preferred Conformations | Extended conformations favored |
Secondary Structure | Beta-sheet and beta-helix formation |
Solvent Effects | Stabilization in aqueous environment |
The crystal structure properties of Boc-L-beta-homoleucine reflect the general characteristics observed in protected beta-amino acid compounds [15] [17]. Crystallographic investigations of related Boc-protected beta-amino acids have revealed that molecules associate through intermolecular backbone hydrogen bonds, leading to the formation of extended sheet-like structures [15] [17]. These hydrogen bonding patterns involve predominantly N-H···O interactions between adjacent molecules [15].
The molecular packing arrangements in crystals of beta-amino acid derivatives demonstrate both parallel and antiparallel aggregation modes [15] [17]. Sheet formation accommodates both trans and gauche conformations about the C-beta to C-alpha bonds, indicating conformational flexibility within the crystal lattice [15]. The polar strands formed by beta-amino acid residues can aggregate in various orientations, contributing to the overall crystal stability [15].
Intermolecular interactions in the solid state are dominated by hydrogen bonding between backbone amide groups [15] [17]. The extended backbone of beta-amino acids provides additional opportunities for hydrogen bond formation compared to alpha-amino acid structures [15]. The conformational state within crystals typically exhibits mixed gauche and trans arrangements, reflecting the inherent flexibility of the beta-amino acid backbone [15].
The crystal stability of Boc-protected beta-amino acids has been documented, with reports indicating that these compounds can form stable crystalline forms suitable for long-term storage [34] [36]. The Boc protecting group contributes to the overall crystallization behavior and enhances the stability of the crystalline state [34]. The melting point of 53-55°C for Boc-L-beta-homoleucine indicates moderate thermal stability in the solid state [4] [35].
Crystal Structure Parameter | Literature Observations |
---|---|
Hydrogen Bonding | Intermolecular N-H···O bonds |
Molecular Packing | Extended sheet formation |
Aggregation Mode | Parallel and antiparallel arrangements |
Conformational State | Mixed gauche and trans conformations |
Crystal Stability | Stable crystalline forms reported |
The structural comparison between Boc-L-beta-homoleucine and its alpha-amino acid counterpart, leucine, reveals significant differences in backbone architecture and conformational properties [21] [22] [25]. The fundamental distinction lies in the positioning of the amino group: alpha-leucine contains the amino group on the alpha carbon (C2), while beta-homoleucine features the amino group on the beta carbon (C3) [22]. This positional difference results in an extended carbon chain length, with beta-homoleucine containing seven carbons compared to six in alpha-leucine [22].
The molecular weight difference between the free amino acids is substantial, with L-beta-homoleucine weighing 145.20 grams per mole compared to 131.17 grams per mole for L-leucine [23]. This additional molecular weight corresponds to the extra methylene unit in the beta-amino acid backbone [22]. The extended backbone structure provides beta-homoleucine with greater conformational freedom and backbone flexibility compared to the more constrained alpha-leucine structure [21] [25].
Protease resistance represents a critical advantage of beta-amino acids over their alpha counterparts [12] [21]. Beta-homoleucine demonstrates remarkable stability to metabolic degradation and exhibits slow microbial degradation rates [12]. This enhanced stability stems from the altered backbone structure, which is inherently resistant to proteases and peptidases that typically cleave alpha-amino acid sequences [12] [21]. Alpha-leucine, in contrast, remains susceptible to proteolytic degradation through conventional enzymatic pathways [21].
The hydrogen bonding patterns differ significantly between alpha and beta-amino acid structures [21] [22]. Alpha-amino acids follow standard protein hydrogen bonding patterns, while beta-amino acids create altered bonding arrangements due to the extended backbone [21]. This difference influences the secondary structure formation capabilities, with beta-amino acids favoring beta-helix and sheet structures rather than the alpha-helix formations typical of alpha-amino acids [21] [25].
Secondary structure propensities also distinguish these compound classes [14] [21]. While alpha-leucine contributes to alpha-helix formation in proteins, beta-homoleucine promotes the formation of beta-helices and beta-sheet structures [14] [21]. The enhanced conformational stability of beta-peptides in aqueous environments provides advantages over alpha-peptides, which require longer sequences to achieve stable secondary structures [21] [33].
Structural Aspect | Alpha-Leucine | Beta-Homoleucine |
---|---|---|
Amino Group Position | Alpha carbon (C2) | Beta carbon (C3) |
Carbon Chain Length | 6 carbons | 7 carbons |
Molecular Weight | 131.17 g/mol | 145.20 g/mol |
Backbone Flexibility | Less flexible | More flexible |
Protease Stability | Susceptible | Resistant |
Secondary Structure | Alpha-helix formation | Beta-helix and sheet formation |
Conformational Freedom | Restricted | Enhanced |
Irritant